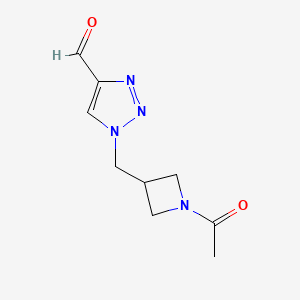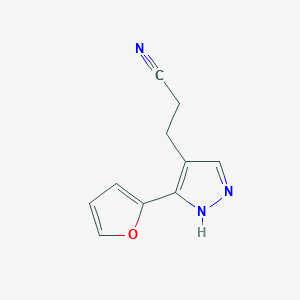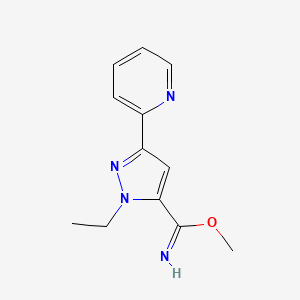
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as 1-acetylazetidin-3-ylmethyl-1H-1,2,3-triazole-4-carbaldehyde, or AZC) is a synthetic compound that has been studied for its potential applications in scientific research. AZC is a member of the triazole family, which is a group of compounds that have three nitrogen atoms in a ring structure. AZC has been used as a building block in the synthesis of a variety of compounds, including drugs and other pharmaceuticals, and has been studied for its potential to act as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Development
1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a precursor in the synthesis of various chemical derivatives. Notably, it participates in reactions leading to the formation of carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines. Such reactions often involve heating under reflux in acetic acid in the presence of pyrrolidine, reacting with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile. This process results in the annulation of the pyridine ring, forming new derivatives of [1,2,3]triazolo[4,5-b]pyridine, which are of interest in heterocyclic chemistry due to their potential applications in medicinal chemistry and material science (Syrota et al., 2020).
Antimicrobial and Antifungal Applications
Another significant application of derivatives synthesized from 1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is in developing potential antimicrobial and antifungal agents. For instance, the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds has shown promise. These compounds, characterized by various spectroscopic methods, displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential utility in pharmaceuticals to combat microbial infections (Bhat et al., 2016).
Synthesis Techniques and Safety Improvements
Moreover, the chemical compound has facilitated advancements in synthesis techniques. Research has led to the development of safer and more efficient methods for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives. These methods avoid hazardous conditions and improve yield and safety in the laboratory, showcasing the compound's role in enhancing synthetic methodologies (Journet et al., 2001).
Propiedades
IUPAC Name |
1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-7(15)12-2-8(3-12)4-13-5-9(6-14)10-11-13/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXFFZHOGDHBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















